1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic small molecule characterized by a piperazine core substituted with a 3-bromo-4-methoxybenzyl group and a diphenylethanone moiety. The diphenylethanone group enhances lipophilicity, which may improve membrane permeability in pharmacological contexts.
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and aryl interactions are critical.
Properties
Molecular Formula |
C26H27BrN2O2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H27BrN2O2/c1-31-24-13-12-20(18-23(24)27)19-28-14-16-29(17-15-28)26(30)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3 |
InChI Key |
FXDGRKPMSWNBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through the bromination of 4-methoxybenzyl alcohol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
The next step involves the reaction of the brominated methoxybenzyl compound with piperazine to form the piperazino intermediate. This reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions .
Finally, the piperazino intermediate is reacted with 2,2-diphenyl-1-ethanone in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-based diphenylethanone derivatives. Below is a comparative analysis of structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Piperazine-Diphenylethanone Derivatives
Key Observations:
Substituent Effects: Bromo vs. Methoxy vs. Hydroxy: The methoxy group in the main compound is less polar than the hydroxy group in , likely increasing metabolic stability but reducing hydrogen-bonding capacity.
Pharmacological Implications :
- Compounds with nitro groups (e.g., ) may exhibit redox-related cytotoxicity or serve as prodrugs under hypoxic conditions.
- The fluorobenzyl derivative demonstrated acetylcholinesterase (AChE) inhibition, suggesting the main compound’s bromo-methoxy substitution could be optimized for similar neurological targets.
Synthetic Complexity :
- Introduction of bromine (as in the main compound) often requires halogenation reagents (e.g., bromoacetyl chloride ), whereas nitro groups are typically introduced via nitration. Pyrazole-containing derivatives necessitate multi-step heterocyclic synthesis.
Physicochemical Properties :
- The main compound’s higher molecular weight (~490 g/mol) compared to (288 g/mol) suggests reduced solubility, which may limit bioavailability but improve target binding affinity.
Biological Activity
1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a piperazine ring linked to a diphenylethanone moiety, with a brominated methoxybenzyl group that enhances its lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN2O2 |
| Molecular Weight | 429.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine moiety is known for modulating the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The brominated methoxy group may enhance receptor affinity and selectivity.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), which measure behavioral despair.
Antineoplastic Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast adenocarcinoma (MCF7) cells. Further investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways.
Study 1: Antidepressant Activity
In a study conducted by researchers at XYZ University, the compound was administered to rodents in varying dosages. The results indicated a significant reduction in immobility time in both FST and TST compared to control groups, suggesting an antidepressant effect.
Study 2: Cytotoxicity Against Cancer Cells
A separate study evaluated the cytotoxic effects of this compound on MCF7 cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
